molecular formula C9H9N3O2 B1315183 Methyl 6-amino-1H-indazole-7-carboxylate CAS No. 73907-98-9

Methyl 6-amino-1H-indazole-7-carboxylate

Cat. No. B1315183
CAS RN: 73907-98-9
M. Wt: 191.19 g/mol
InChI Key: QHEAFURFKCHXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-amino-1H-indazole-7-carboxylate” is a chemical compound with the molecular formula C9H9N3O2 . It has an average mass of 191.187 Da and a monoisotopic mass of 191.069473 Da . It is also known by other names such as “1H-Indazole-7-carboxylic acid, 6-amino-, methyl ester” and "6-amino-1H-indazole-7-carboxylic acid methyl ester" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9N3O2/c1-14-9(13)7-6(10)3-2-5-4-11-12-8(5)7/h2-4H,10H2,1H3,(H,11,12) . This code provides a specific representation of its molecular structure.


Physical And Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 408.8±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 66.1±3.0 kJ/mol, and it has a flash point of 201.0±23.2 °C . The compound has a molar refractivity of 52.6±0.3 cm3, and its polar surface area is 81 Å2 .

Scientific Research Applications

Pharmacological Importance of Indazole Derivatives

Indazoles, including Methyl 6-amino-1H-indazole-7-carboxylate, are vital due to their broad spectrum of biological activities, making them significant in pharmacological research. Their structure, a pyrazole ring fused with a benzene ring, forms the basis of many compounds with potential therapeutic values. Research has shown that indazole derivatives exhibit anticancer, anti-inflammatory activities, and are used in disorders involving protein kinases and neurodegeneration. The exploration of these derivatives has led to the development of novel therapeutic agents, highlighting the importance of indazole scaffolds in drug discovery and development (Denya, Malan, & Joubert, 2018).

Chemical and Biological Activities

The derivatives of indoles and indazoles are known for their extensive chemical and biological activities. They serve as antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, and antipsychotic agents. This versatility underscores the significance of indazole derivatives in medicinal chemistry and their potential for developing new therapeutic agents (Ali, Dar, Pradhan, & Farooqui, 2013).

Synthesis and Physicochemical Properties

The synthesis and study of physico-chemical properties of indazole derivatives, including this compound, are crucial in the fine organic synthesis industry. These compounds are employed in producing various agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their use in creating analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids demonstrates their broad applicability across applied sciences, biotechnology, energy, and chemistry (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Transition-Metal-Catalyzed Synthesis

The transition-metal-catalyzed C–H activation/annulation sequence is a noteworthy method for constructing functionalized indazole derivatives, including this compound. This method offers a favorable approach to improving tolerance in medicinal applications, functional flexibility, and structural complexity. It exemplifies the continuous evolution of synthetic strategies to access target indazoles efficiently and innovatively, demonstrating the dynamic nature of research in this area (Shiri, Roosta, Dehaen, & Amani, 2022).

Safety and Hazards

“Methyl 6-amino-1H-indazole-7-carboxylate” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 6-amino-1H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)7-6(10)3-2-5-4-11-12-8(5)7/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEAFURFKCHXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=C1NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505245
Record name Methyl 6-amino-1H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73907-98-9
Record name Methyl 6-amino-1H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.